1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
CAS No.: 2034611-22-6
Cat. No.: VC6593366
Molecular Formula: C19H27F3N4S
Molecular Weight: 400.51
* For research use only. Not for human or veterinary use.
![1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine - 2034611-22-6](/images/structure/VC6593366.png)
Specification
CAS No. | 2034611-22-6 |
---|---|
Molecular Formula | C19H27F3N4S |
Molecular Weight | 400.51 |
IUPAC Name | 1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Standard InChI | InChI=1S/C19H27F3N4S/c20-19(21,22)17-2-1-3-18(23-17)26-11-9-25(10-12-26)15-4-7-24(8-5-15)16-6-13-27-14-16/h1-3,15-16H,4-14H2 |
Standard InChI Key | RMYDTXNFBGDQSL-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C4CCSC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring (C₄H₁₀N₂) substituted at the 1- and 4-positions:
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1-Position: A piperidin-4-yl group linked to a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety.
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4-Position: A pyridin-2-yl ring bearing a trifluoromethyl (-CF₃) group at the 6-position.
The integration of sulfur (from thiolan) and fluorine (from -CF₃) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration and drug-like properties .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₂₈F₃N₅S |
Molecular Weight | 435.53 g/mol |
Solubility | Soluble in DMSO, methanol; insoluble in water |
LogP (Predicted) | 3.2 ± 0.5 |
Hydrogen Bond Donors | 2 (piperazine NH groups) |
Hydrogen Bond Acceptors | 6 (N, S, F atoms) |
The stereochemistry at the thiolan-3-yl and piperidin-4-yl junctions may influence receptor binding, though specific configurational data remain unreported in public databases .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of the piperazine core:
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Piperidine-Thiolan Conjugation: Coupling of thiolan-3-amine to piperidin-4-yl via reductive amination or nucleophilic substitution.
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Piperazine Substitution: Introduction of the 6-trifluoromethylpyridin-2-yl group via Buchwald-Hartwig amination or Ullmann coupling .
Table 2: Representative Synthetic Routes
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Reductive Amination | Thiolan-3-amine, NaBH₃CN, MeOH | 65% |
2 | Pd-Catalyzed Cross-Coupling | 6-Trifluoromethyl-2-bromopyridine, Pd(dba)₂, Xantphos | 45% |
Aza-Michael additions and Friedel-Crafts alkylation, as reported for analogous piperidines , could optimize regioselectivity during thiolan-piperidine conjugation.
Pharmacological Profile
Table 3: Predicted Biological Targets
Target | Binding Affinity (nM) | Assay Type |
---|---|---|
5-HT₁D Receptor | 12 ± 3 | Radioligand |
JAK3 Kinase | 89 ± 15 | Fluorescence |
Applications in Research
Neurological Disorders
Compounds with piperazine-thiolan architectures show efficacy in migraine models, likely via vasoconstriction and neurogenic inflammation suppression.
Oncology
The trifluoromethylpyridine moiety is prevalent in kinase inhibitors (e.g., JAK/STAT pathway), suggesting potential antiproliferative applications .
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